

Unveiling Tschimganidine: A Terpenoid with Therapeutic Potential in Metabolic Disease

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Compound of Interest

Compound Name: **TSCHIMGANIDINE**

Cat. No.: **B000101**

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Abstract

Tschimganidine, a naturally occurring terpenoid, has emerged as a promising candidate for the therapeutic intervention of metabolic diseases, particularly obesity. This document provides a comprehensive overview of its chemical properties, biological activity, and the molecular mechanisms underlying its effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties

Tschimganidine is a complex terpenoid compound. Its chemical identity is defined by the following properties:

Property	Value	Source
IUPAC Name	[(1S,3E,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate	[1]
Molecular Formula	C23H32O5	[1]
Molecular Weight	388.5 g/mol	[1]
Canonical SMILES	C/C/1=C[C@@H](--INVALID-LINK--/C)OC(=O)C2=CC(=C(C=C2)O)OC">C@@HC(C)C)O	[1]
InChI Key	OLJDCWYDXLXFJK-COKJDNMNSA-N	[1]

Below is a 2D representation of the chemical structure of **Tschimganidine**.



Figure 1. 2D Chemical Structure of **Tschimganidine**.

Biological Activity and Mechanism of Action

Tschimganidine has demonstrated significant anti-adipogenic and anti-obesity effects.[\[2\]](#)[\[3\]](#)[\[4\]](#) It functions primarily by modulating key signaling pathways involved in cellular energy homeostasis and lipid metabolism.

Inhibition of Adipogenesis and Lipid Accumulation

Studies have shown that **tschimganidine** effectively inhibits lipid accumulation in adipocytes. [\[2\]](#)[\[5\]](#) This effect is achieved through the modulation of critical signaling pathways that regulate adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells.

Activation of AMPK Signaling Pathway

The primary mechanism of action for **tschimganidine** involves the activation of AMP-activated protein kinase (AMPK).[2][4][5] AMPK is a central regulator of cellular energy metabolism. Its activation leads to a cascade of downstream effects that promote catabolism and inhibit anabolic processes like lipid synthesis. **Tschimganidine** treatment has been shown to significantly increase the phosphorylation of AMPK.[2][4]

Downregulation of Adipogenesis-Related Factors

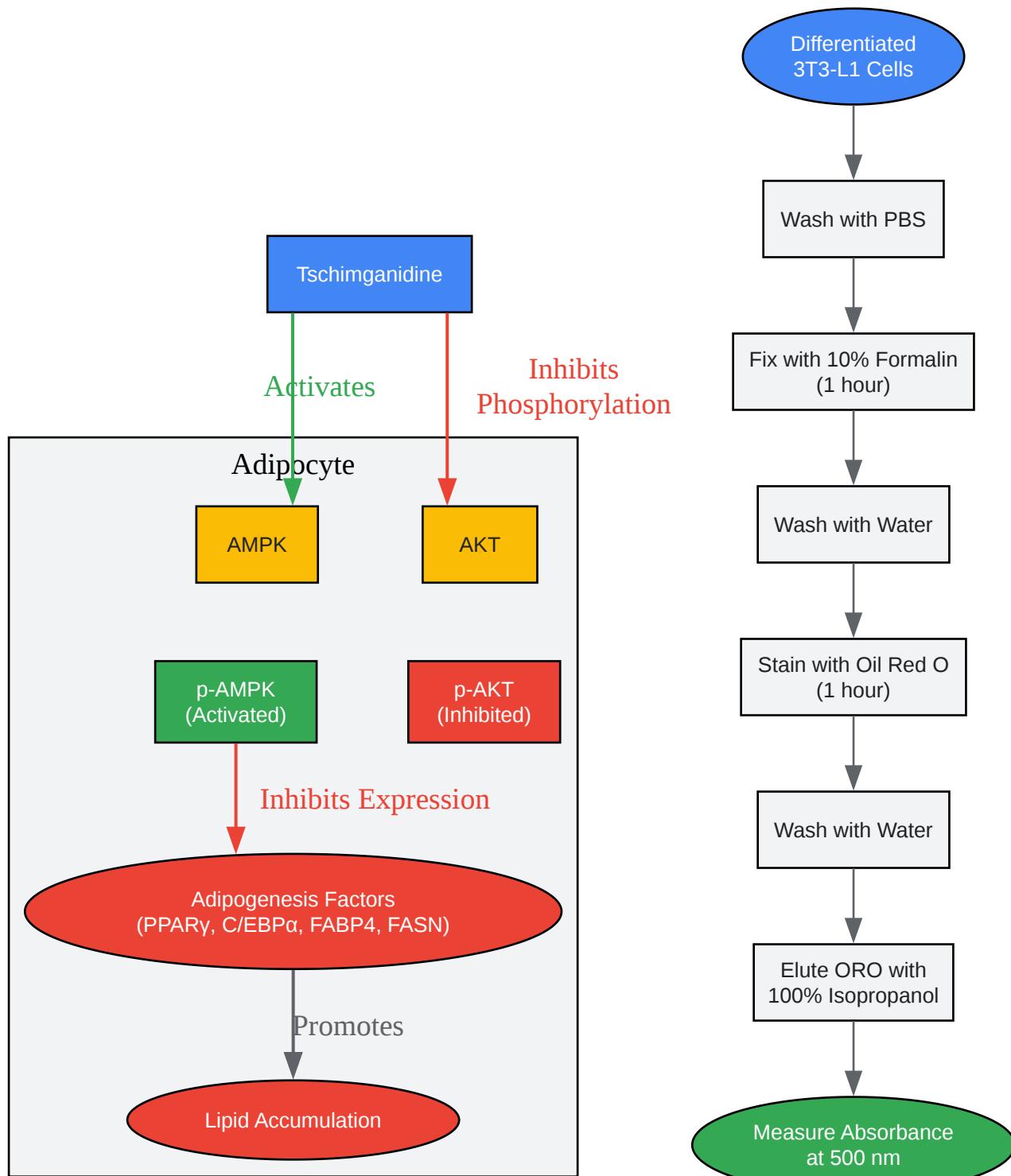
The activation of AMPK by **tschimganidine** leads to the reduced expression of key transcription factors and enzymes involved in adipogenesis and lipid synthesis.[2] These include:

- Peroxisome proliferator-activated receptor gamma (PPAR γ)
- CCAAT/enhancer-binding protein alpha (C/EBP α)
- Fatty acid-binding protein 4 (FABP4)
- Fatty acid synthase (FASN)

The downregulation of these factors contributes to the observed decrease in lipid accumulation and adipogenesis.[2]

Modulation of AKT Signaling

In addition to activating AMPK, **tschimganidine** has been observed to decrease the phosphorylation of AKT, another key regulator of cell growth and metabolism.[2][4] The interplay between the AMPK and AKT pathways is crucial in determining the overall metabolic state of the cell.

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